molecular formula C19H24O5 B11162733 ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B11162733
M. Wt: 332.4 g/mol
InChI Key: YSDOQNSGXBNLAX-UHFFFAOYSA-N
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Description

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-isopropoxy-4,8-dimethylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is unique due to its specific isopropoxy substituent, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 3-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate

InChI

InChI=1S/C19H24O5/c1-6-22-17(20)10-8-15-12(4)14-7-9-16(23-11(2)3)13(5)18(14)24-19(15)21/h7,9,11H,6,8,10H2,1-5H3

InChI Key

YSDOQNSGXBNLAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C)C)OC1=O)C

Origin of Product

United States

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